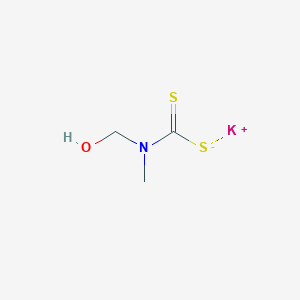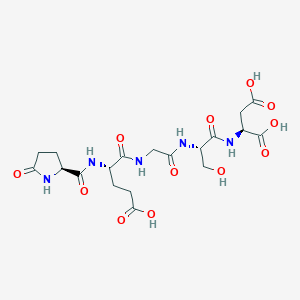![molecular formula C11H12N2O B165969 N-[4-(Cyanomethyl)benzyl]acetamide CAS No. 135420-01-8](/img/structure/B165969.png)
N-[4-(Cyanomethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Cyanomethyl)benzyl]acetamide, also known as SRI-4227, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SRI-4227 is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects.
Mécanisme D'action
The mechanism of action of N-[4-(Cyanomethyl)benzyl]acetamide is believed to be through its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of serotonin, N-[4-(Cyanomethyl)benzyl]acetamide increases the concentration of serotonin in the synaptic cleft, leading to enhanced signaling and improved mood.
Effets Biochimiques Et Physiologiques
N-[4-(Cyanomethyl)benzyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, N-[4-(Cyanomethyl)benzyl]acetamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has been shown to reduce inflammation and oxidative stress, both of which are implicated in the pathogenesis of several neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[4-(Cyanomethyl)benzyl]acetamide in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies.
However, one of the limitations of using N-[4-(Cyanomethyl)benzyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-[4-(Cyanomethyl)benzyl]acetamide is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
Despite the promising preclinical data, further research is needed to fully understand the potential of N-[4-(Cyanomethyl)benzyl]acetamide as a therapeutic agent. Some of the future directions that could be explored include:
- Studying the long-term effects of N-[4-(Cyanomethyl)benzyl]acetamide on neuronal function and survival
- Investigating the potential of N-[4-(Cyanomethyl)benzyl]acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease
- Exploring the potential of N-[4-(Cyanomethyl)benzyl]acetamide in combination with other therapeutic agents for the treatment of depression and anxiety disorders
- Investigating the potential of N-[4-(Cyanomethyl)benzyl]acetamide in the treatment of chronic pain and other conditions that involve altered serotonin signaling.
Conclusion
N-[4-(Cyanomethyl)benzyl]acetamide is a novel compound that has shown promising results in preclinical studies as an antidepressant and anxiolytic agent. Its high selectivity for serotonin reuptake inhibition and excellent pharmacokinetic properties make it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, further research is needed to fully understand the potential of N-[4-(Cyanomethyl)benzyl]acetamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(Cyanomethyl)benzyl]acetamide involves the reaction of 4-(Bromomethyl)benzonitrile with sodium acetate in acetic acid, followed by the addition of acetic anhydride and heating. The resulting product is then purified by recrystallization to obtain N-[4-(Cyanomethyl)benzyl]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-[4-(Cyanomethyl)benzyl]acetamide has been extensively studied for its potential as an antidepressant and anxiolytic agent. Several preclinical studies have demonstrated its efficacy in reducing depression and anxiety-related behaviors in animal models. Furthermore, N-[4-(Cyanomethyl)benzyl]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
135420-01-8 |
|---|---|
Nom du produit |
N-[4-(Cyanomethyl)benzyl]acetamide |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-[[4-(cyanomethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-8-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |
Clé InChI |
ZEZWTZSHKNQHIM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)CC#N |
SMILES canonique |
CC(=O)NCC1=CC=C(C=C1)CC#N |
Synonymes |
Acetamide, N-[[4-(cyanomethyl)phenyl]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
